molecular formula C11H8BrIN2O2 B14574599 4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione CAS No. 61442-20-4

4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione

Cat. No.: B14574599
CAS No.: 61442-20-4
M. Wt: 407.00 g/mol
InChI Key: WSHWVGVUHVFYJC-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, which is further connected to a pyridazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione typically involves multi-step organic reactions. One common method includes the bromination and iodination of a phenyl ring followed by the formation of the pyridazine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(4-iodophenyl)phenol
  • 4-Bromo-2-(4-iodophenyl)benzene
  • 4-Bromo-2-(4-iodophenyl)aniline

Uniqueness

4-Bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione is unique due to its specific combination of bromine and iodine atoms attached to a pyridazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various specialized applications.

Properties

CAS No.

61442-20-4

Molecular Formula

C11H8BrIN2O2

Molecular Weight

407.00 g/mol

IUPAC Name

4-bromo-2-(4-iodophenyl)-1-methylpyridazine-3,6-dione

InChI

InChI=1S/C11H8BrIN2O2/c1-14-10(16)6-9(12)11(17)15(14)8-4-2-7(13)3-5-8/h2-6H,1H3

InChI Key

WSHWVGVUHVFYJC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C(=O)N1C2=CC=C(C=C2)I)Br

Origin of Product

United States

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